

Spectral Analysis of 1-(2-Bromoethoxy)butane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Bromoethoxy)butane

Cat. No.: B1266829

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound **1-(2-Bromoethoxy)butane** (CAS No. 6550-99-8), also known as 2-Bromoethyl butyl ether. Due to the limited availability of public experimental spectral data, this document combines available experimental data with predicted spectral information to offer a comprehensive analytical profile.

Chemical Structure and Properties

- IUPAC Name: **1-(2-Bromoethoxy)butane**
- Synonyms: 2-Bromoethyl butyl ether, 2-Butoxyethyl bromide
- CAS Number: 6550-99-8
- Molecular Formula: C₆H₁₃BrO
- Molecular Weight: 181.07 g/mol

Spectral Data Summary

The following tables summarize the available and predicted spectral data for **1-(2-Bromoethoxy)butane**.

Table 1: Predicted ^1H NMR Spectral Data

Disclaimer: The following ^1H NMR data is predicted and has not been experimentally verified.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.75	Triplet	2H	-O-CH ₂ -CH ₂ -Br
~3.55	Triplet	2H	-O-CH ₂ -CH ₂ -Br
~3.45	Triplet	2H	CH ₃ -CH ₂ -CH ₂ -CH ₂ -O-
~1.55	Sextet	2H	CH ₃ -CH ₂ -CH ₂ -CH ₂ -O-
~1.35	Sextet	2H	CH ₃ -CH ₂ -CH ₂ -CH ₂ -O-
~0.90	Triplet	3H	CH ₃ -CH ₂ -CH ₂ -CH ₂ -O-

Table 2: Predicted ^{13}C NMR Spectral Data

Disclaimer: The following ^{13}C NMR data is predicted and has not been experimentally verified.

Chemical Shift (ppm)	Assignment
~71.5	-O-CH ₂ -CH ₂ -Br
~70.0	CH ₃ -CH ₂ -CH ₂ -CH ₂ -O-
~31.5	-O-CH ₂ -CH ₂ -Br
~31.0	CH ₃ -CH ₂ -CH ₂ -CH ₂ -O-
~19.0	CH ₃ -CH ₂ -CH ₂ -CH ₂ -O-
~13.5	CH ₃ -CH ₂ -CH ₂ -CH ₂ -O-

Table 3: Infrared (IR) Spectroscopy Data

Data sourced from the NIST WebBook.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-2850	Strong	C-H stretch (alkane)
1465	Medium	C-H bend (alkane)
1120	Strong	C-O-C stretch (ether)
650	Medium-Strong	C-Br stretch

Table 4: Mass Spectrometry (MS) Data

Data sourced from the NIST WebBook.

m/z	Relative Intensity	Possible Fragment
182/180	Low	[M] ⁺ (Molecular Ion)
137/135	Medium	[M - C ₂ H ₄ O] ⁺
123/121	Medium	[M - C ₄ H ₉] ⁺
109/107	High	[C ₄ H ₉ O] ⁺
57	Very High	[C ₄ H ₉] ⁺ (Base Peak)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of **1-(2-Bromoethoxy)butane** would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed

between two salt plates (e.g., NaCl or KBr) to create a thin film. The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm^{-1}) by co-adding multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample would be injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagram illustrates the chemical structure of **1-(2-Bromoethoxy)butane** and highlights the key correlations for its spectral analysis.

Caption: Structure and key spectral correlations for **1-(2-Bromoethoxy)butane**.

- To cite this document: BenchChem. [Spectral Analysis of 1-(2-Bromoethoxy)butane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266829#spectral-data-of-1-2-bromoethoxy-butane-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com